molecular formula C20H13Cl3N2O B2575754 6-chloro-1-[(2-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole CAS No. 338978-86-2

6-chloro-1-[(2-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole

Cat. No.: B2575754
CAS No.: 338978-86-2
M. Wt: 403.69
InChI Key: SUNHPZIIXVCOMB-UHFFFAOYSA-N
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Description

6-Chloro-1-[(2-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole is a halogenated benzimidazole derivative characterized by three distinct substituents: a chlorine atom at position 6 of the benzimidazole core, a 2-chlorobenzyloxy group at position 1, and a 4-chlorophenyl group at position 2.

Properties

IUPAC Name

6-chloro-2-(4-chlorophenyl)-1-[(2-chlorophenyl)methoxy]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl3N2O/c21-15-7-5-13(6-8-15)20-24-18-10-9-16(22)11-19(18)25(20)26-12-14-3-1-2-4-17(14)23/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUNHPZIIXVCOMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CON2C3=C(C=CC(=C3)Cl)N=C2C4=CC=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-1-[(2-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core is synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Etherification: The final step involves the etherification of the chlorinated benzimidazole with 2-chlorobenzyl alcohol in the presence of a base like potassium carbonate to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-chloro-1-[(2-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles like amines or thiols replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding benzimidazole N-oxide.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

Pharmacological Applications

The compound has been investigated for its potential therapeutic effects in several areas:

Anticancer Activity

Research indicates that benzimidazole derivatives, including this compound, have shown promising anticancer properties. Studies have demonstrated that these compounds can inhibit tumor growth by interfering with cellular signaling pathways and inducing apoptosis in cancer cells. For instance, derivatives have been evaluated for their ability to inhibit specific kinases involved in cancer progression .

Anti-inflammatory Effects

6-Chloro-1-[(2-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole has been noted for its anti-inflammatory properties. In vitro studies have shown that it can inhibit cyclooxygenase enzymes (COX), leading to reduced inflammation and pain. This activity is comparable to standard anti-inflammatory drugs like diclofenac .

Antimicrobial Activity

The compound has also been studied for its antimicrobial effects against various pathogens. Benzimidazole derivatives are known to exhibit activity against bacteria and fungi, making them potential candidates for developing new antimicrobial agents. The specific mechanisms often involve disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

StudyFocusFindings
Moneer et al. (2021)Anti-inflammatoryReported significant inhibition of COX enzymes with IC50 values indicating strong anti-inflammatory potential .
Prajapat and Talesara (2016)AnalgesicDemonstrated notable analgesic activity compared to standard treatments .
Bukhari et al. (2016)AntimicrobialFound effective against a range of bacterial strains, highlighting its potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 6-chloro-1-[(2-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomerism: 2-Chlorobenzyloxy vs. 4-Chlorobenzyloxy

2-chloro). This positional isomerism may influence electronic effects and steric interactions. The 4-chloro isomer might exhibit higher symmetry and crystallinity, which could impact solubility and synthesis yields .

Substituent Effects: Chloro vs. Methyl vs. Methoxy

  • 2-(4-Chlorophenyl)-6-methyl-1H-benzimidazole (CAS 53314-17-3): Replacing the 6-chloro and 1-(2-chlorobenzyloxy) groups with a 6-methyl and simpler 4-chlorophenyl substituent reduces molecular weight (MW: ~257 g/mol vs. ~458 g/mol for the target compound) and lipophilicity. Methyl groups are less electron-withdrawing than chloro, which may alter reactivity in electrophilic substitution reactions. Safety data for this compound indicate standard handling precautions for benzimidazoles, such as avoiding inhalation .
  • The hydroxyl group at position 1 (vs. benzyloxy in the target compound) introduces hydrogen-bonding capacity, which might enhance interactions with biological targets like enzymes or receptors .

Functional Group Modifications: Carbamate Derivatives

The carbamate derivative 6-chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl N,N-dimethylcarbamate (CAS 329234-75-5) replaces the 2-chlorobenzyloxy group with a dimethylcarbamate moiety. This modification increases molecular weight (MW: 345.78 g/mol) and introduces a hydrolyzable carbamate group, which could serve as a prodrug feature for controlled release in pharmaceutical applications .

Structural and Property Comparison Table

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties/Notes Evidence ID
Target Compound 6-Cl, 1-(2-Cl-benzyloxy), 2-(4-Cl-Ph) ~458 High lipophilicity, potential steric hindrance
4-Chlorobenzyloxy Isomer 6-Cl, 1-(4-Cl-benzyloxy), 2-(4-Cl-Ph) ~458 Higher symmetry, possible crystallinity
2-(4-Cl-Ph)-6-Me-benzimidazole 6-Me, 2-(4-Cl-Ph) ~257 Lower MW, standard safety protocols
6-Cl-2-(4-MeO-Ph)-1H-benzimidazol-1-ol 6-Cl, 1-OH, 2-(4-MeO-Ph) ~300 Enhanced solubility via -OH and -OMe
N,N-Dimethylcarbamate Derivative 6-Cl, 1-(dimethylcarbamate), 2-(4-MeO-Ph) 345.78 Prodrug potential, hydrolyzable group

Biological Activity

6-Chloro-1-[(2-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole is a synthetic compound belonging to the benzimidazole class, which is known for its diverse biological activities. This article examines its biological activity, including antimicrobial, anticancer, and potential therapeutic applications, supported by relevant data and case studies.

  • IUPAC Name : this compound
  • CAS Number : 338978-86-2
  • Molecular Formula : C20H13Cl3N2O
  • Molar Mass : 403.69 g/mol

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. It is known to inhibit certain enzymes and receptors, leading to various pharmacological effects. The exact mechanisms are still under investigation, but initial studies suggest that it may act through:

  • Enzyme Inhibition : Binding to active sites of enzymes, thereby inhibiting their function.
  • Receptor Modulation : Altering receptor activity which can influence cellular signaling pathways.

Antimicrobial Activity

Recent studies have shown promising antimicrobial properties of this compound against various bacterial strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against selected pathogens:

Microorganism MIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Candida albicans64
Mycobacterium tuberculosis8

These results indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria.

Anticancer Activity

The potential anticancer effects of this compound have been evaluated in vitro using several cancer cell lines. Studies indicate that it can induce apoptosis (programmed cell death) in cancer cells through mechanisms involving oxidative stress and DNA damage. The following table presents IC50 values for different cancer cell lines:

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)10
HeLa (Cervical Cancer)15
A549 (Lung Cancer)12

The compound's ability to selectively target cancer cells while sparing normal cells makes it a candidate for further development in cancer therapeutics.

Case Studies and Research Findings

Several studies have documented the biological activities of related benzimidazole compounds, providing context for the potential applications of this compound:

  • Antimicrobial Efficacy : A study demonstrated that benzimidazole derivatives exhibited varying degrees of antimicrobial activity against both bacterial and fungal strains, with some compounds showing enhanced efficacy when modified with halogen groups .
  • Anticancer Properties : Research on structurally similar compounds has shown that modifications at the benzimidazole core can lead to increased cytotoxicity against various cancer cell lines. For instance, derivatives with electron-withdrawing groups displayed improved activity due to enhanced interaction with cellular targets .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of benzimidazole derivatives have revealed that substituents at specific positions significantly influence biological activity. This suggests that further modifications to the structure of this compound could yield even more potent derivatives .

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